TAMRA maleimide, 6-isomer

Description

Thiol-Maleimide Click Chemistry for Covalent Conjugation

The maleimide group of this compound, is a highly reactive electrophile that readily participates in Michael addition reactions with nucleophiles. acs.org This reactivity is the cornerstone of its utility in bioconjugation, particularly with thiol-containing molecules.

Selectivity of Maleimide Toward Thiols in Complex Biological Environments

Maleimides exhibit remarkable selectivity for thiol groups over other nucleophilic functional groups present in complex biological mixtures, such as amines, under physiological pH conditions (6.5-7.5). axispharm.comthermofisher.com The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH. axispharm.com At pH values above 8.0-8.5, the reactivity with primary amines (a-Michael addition) becomes more significant, and the maleimide ring is also more susceptible to hydrolysis, which renders it unreactive towards thiols. thermofisher.comuu.nl This high degree of selectivity allows for the specific labeling of cysteine residues in proteins or thiolated nucleic acids even in the presence of an abundance of other potentially reactive groups. thno.org

Optimization of Bioconjugation Protocols for this compound

To achieve high efficiency and specificity in labeling, it is crucial to optimize the bioconjugation protocol. This involves careful consideration of stoichiometry and reaction conditions.

Stoichiometric Considerations in Labeling Reactions (e.g., Protein-to-Dye Molar Ratios)

The molar ratio of TAMRA maleimide to the thiol-containing biomolecule is a critical parameter for controlling the degree of labeling. A molar excess of the dye is typically used to ensure complete reaction with the available thiol groups. lumiprobe.com The optimal ratio can vary depending on the specific biomolecule and the desired outcome. For instance, studies have shown that for a peptide like cRGDfK, an optimal conjugation efficiency of 84 ± 4% was achieved with a 2:1 molar ratio of maleimide to thiol. uu.nlbiosyn.comresearchgate.net In contrast, for a larger protein like the 11A4 nanobody, a 5:1 molar ratio was required to achieve an optimal efficiency of 58 ± 12%. uu.nlbiosyn.comresearchgate.net Over-labeling can sometimes lead to protein aggregation or loss of biological activity, so the ratio must be carefully optimized for each specific application.

| Biomolecule | Optimal Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |

| cRGDfK peptide | 2:1 | 84 ± 4% | uu.nlbiosyn.comresearchgate.net |

| 11A4 nanobody | 5:1 | 58 ± 12% | uu.nlbiosyn.comresearchgate.net |

| IgG Antibody | 20:1 | 70-80% | |

| Bovine Serum Albumin | 10:1 | 85-90% |

Reaction Conditions for Efficient Conjugation (e.g., Temperature, pH, Solvent Systems)

The efficiency of the thiol-maleimide conjugation is highly dependent on the reaction conditions.

pH: The optimal pH range for the reaction is between 6.5 and 7.5. axispharm.comthermofisher.com Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions with amines and hydrolysis of the maleimide ring. uu.nlresearchgate.net Buffers such as phosphate-buffered saline (PBS), Tris, and HEPES are commonly used. lumiprobe.com

Temperature: The reaction is typically carried out at room temperature (around 25°C) or at 4°C. uu.nlbiosyn.com Incubation at room temperature for a few hours is often sufficient, though overnight incubation at 4°C can also be effective. lumiprobe.com

Solvent Systems: Due to the often limited aqueous solubility of fluorescent dyes like TAMRA, an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is frequently required to dissolve the TAMRA maleimide before adding it to the aqueous reaction buffer. lumiprobe.cominterchim.fr The final concentration of the organic solvent should be kept low to avoid denaturation of the protein or other biomolecules.

| Parameter | Recommended Conditions | Rationale |

| pH | 6.5 - 7.5 | Maximizes thiol reactivity and minimizes side reactions with amines and maleimide hydrolysis. axispharm.comthermofisher.com |

| Temperature | 4°C to 25°C | Allows for efficient conjugation without denaturing most biomolecules. uu.nl |

| Solvent | Aqueous buffer (PBS, Tris, HEPES) with minimal DMSO or DMF | Ensures solubility of TAMRA maleimide while maintaining the integrity of the biomolecule. lumiprobe.cominterchim.fr |

| Reducing Agent | TCEP (if needed) | Reduces disulfide bonds to free thiols without interfering with the maleimide reaction. thermofisher.com |

By carefully controlling these parameters, researchers can achieve highly efficient and specific labeling of biomolecules with this compound, for a wide array of scientific investigations.

Purification Methodologies for Labeled Conjugates

Following the conjugation reaction, the mixture contains the desired TAMRA-labeled biomolecule, unreacted TAMRA maleimide, and potentially unreacted biomolecule. A purification step is essential to isolate the conjugate and ensure that subsequent analyses are not compromised by the presence of free, unbound dye. The choice of purification method depends on the size and properties of the target biomolecule.

Common Purification Techniques:

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for purifying labeled proteins and other large biomolecules. The principle is based on separating molecules by their hydrodynamic radius. The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the TAMRA-protein conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unbound TAMRA maleimide (MW ≈ 527 Da), enter the pores, travel a longer, more tortuous path, and elute much later. This provides a clean separation of the conjugate from the free dye.

Dialysis / Diafiltration: This technique relies on a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The reaction mixture is placed inside a dialysis bag or a diafiltration chamber, which is then submerged in a large volume of buffer. The small, unreacted TAMRA maleimide molecules can freely pass through the membrane's pores into the surrounding buffer, while the much larger biomolecule conjugate is retained. The buffer is changed several times to ensure complete removal of the free dye.

Ion Exchange Chromatography (IEX): The covalent attachment of the TAMRA fluorophore can alter the net charge of the target biomolecule. This change in the isoelectric point (pI) can be exploited for purification using IEX, which separates molecules based on their net surface charge. This method can sometimes resolve labeled from unlabeled protein if the labeling event sufficiently modifies the protein's charge.

Interactive Data Table 2: Comparison of Purification Methods for TAMRA-Labeled Conjugates (This table outlines the principles and applications of common methods for purifying conjugates.)

| Method | Principle of Separation | Best Suited For | Advantages | Considerations |

| Size-Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | Proteins, antibodies, large nucleic acids | High resolution, excellent removal of free dye, gentle conditions | Potential for sample dilution, requires specialized equipment |

| Dialysis / Diafiltration | Molecular weight cutoff (MWCO) | Large biomolecules (>10 kDa) | Simple, low cost, can handle large volumes | Slow process (can take >24 hours), may not be effective for smaller biomolecules |

| Ion Exchange Chromatography (IEX) | Net surface charge | Biomolecules where labeling alters the isoelectric point | Can potentially separate labeled from unlabeled species | Requires method development, buffer optimization, may not be universally applicable |

Strategies for Site-Specific Labeling with this compound

While proteins may contain native cysteine residues, they are often buried within the protein core or involved in structural disulfide bonds. Labeling these can lead to a heterogeneous mixture of products or protein denaturation. Site-specific labeling strategies aim to introduce a single, uniquely reactive thiol group at a predetermined location on the biomolecule's surface, enabling the creation of a homogenous, precisely labeled conjugate.

Genetic Encoding of Cysteine Residues for Targeted Labeling

Site-directed mutagenesis is the most powerful and widely used method for achieving site-specific protein labeling. This molecular biology technique allows for the precise introduction of a cysteine residue at virtually any desired position within a protein's amino acid sequence.

The process involves:

Target Site Selection: A location for the new cysteine is chosen, typically on a surface-exposed loop and away from the active site or critical structural motifs to minimize perturbation of the protein's function. Computational modeling is often used to predict accessible and non-disruptive sites.

Mutagenesis: The gene encoding the protein of interest is altered to replace the codon for the native amino acid at the selected position with a codon for cysteine (TGC or TGT). If the protein contains other reactive cysteines, they may be simultaneously mutated to a non-reactive amino acid like serine or alanine.

Protein Expression and Purification: The mutated gene is expressed in a suitable host system (e.g., E. coli, yeast, mammalian cells), and the resulting mutant protein, now containing a unique reactive thiol, is purified.

Labeling: The purified protein is then reacted with this compound. Because there is only one accessible, engineered cysteine, the reaction proceeds to yield a stoichiometrically defined (1:1) and homogenous conjugate population.

This approach provides ultimate control over the label's location, which is crucial for sophisticated applications like Förster Resonance Energy Transfer (FRET) studies, where the distance between two specific points must be precisely controlled.

Chemical Modification Approaches for Introducing Thiol Groups

When genetic engineering is not feasible (e.g., when working with native proteins extracted from tissues or when the target is not a protein), chemical methods can be employed to introduce reactive thiol groups onto the biomolecule. These methods typically target other reactive functional groups, most commonly the primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus.

Key Reagents for Amine-to-Thiol Conversion:

Traut's Reagent (2-iminothiolane): This reagent reacts directly with primary amines in a single step at a pH range of 7-10. It forms a stable amidine linkage while introducing a free sulfhydryl group. The reaction is rapid and efficient, providing a straightforward method for thiolation.

N-succinimidyl S-acetylthioacetate (SATA): This reagent facilitates a two-step thiolation process.

Acylation: The N-hydroxysuccinimide (NHS) ester end of SATA reacts with a primary amine, creating a stable amide bond and attaching a protected, acetylated thiol group (-S-C(O)CH₃). This intermediate is stable and can be purified.

Deacetylation: The protected thiol is deprotected by treatment with a hydroxylamine (B1172632) solution at a slightly basic pH (e.g., pH 7.5). This step cleaves the acetyl group, exposing the free sulfhydryl group, which is then immediately ready for reaction with TAMRA maleimide.

The two-step nature of the SATA method offers more control, as the protected intermediate can be isolated before the final, more labile thiol is generated.

Interactive Data Table 3: Comparison of Chemical Reagents for Introducing Thiol Groups (This table compares two common reagents used to chemically introduce reactive thiols onto biomolecules for subsequent labeling.)

| Feature | Traut's Reagent (2-iminothiolane) | N-succinimidyl S-acetylthioacetate (SATA) |

| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |

| Mechanism | One-step reaction converting an amine to a sulfhydryl via an amidine linkage | Two-step process: 1. Amine acylation with a protected thiol. 2. Deacetylation to expose the free thiol. |

| Reaction Steps | 1 | 2 (acylation + deacetylation) |

| Linkage Formed | Amidine | Amide |

| Key Advantage | Simple, one-step protocol | Allows for isolation of a stable, protected intermediate; offers more control |

| Considerations | Introduces a positive charge at physiological pH | Requires an additional deprotection step with hydroxylamine, which must be removed before maleimide addition |

Structure

3D Structure

Properties

Molecular Formula |

C31H28N4O6 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |

InChI Key |

LLYYNGSVFARFNI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3 |

Origin of Product |

United States |

Chemical Reactivity and Bioconjugation Mechanisms of Tamra Maleimide, 6 Isomer

Chemical Structure and Formula

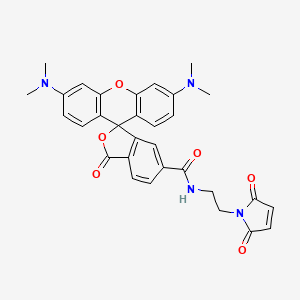

The molecular structure of TAMRA maleimide (B117702), 6-isomer, consists of the tetramethylrhodamine (B1193902) fluorophore linked to a maleimide group.

Chemical Formula: C₃₁H₂₈N₄O₆ labscoop.comlunanano.ca

Molecular Weight

The molecular weight of the compound is a fundamental physical property.

Molecular Weight: 552.58 g/mol labscoop.com

Spectral Properties

The fluorescence characteristics of a dye are defined by its excitation and emission spectra.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 541 nm | lunanano.ca |

| Emission Maximum (λem) | 567 nm | lunanano.ca |

| Molar Extinction Coefficient | 84,000 M⁻¹cm⁻¹ | lunanano.ca |

| Fluorescence Quantum Yield | 0.1 | lunanano.ca |

These values can exhibit slight variations depending on the solvent and conjugation state.

Solubility and Storage Conditions

Proper handling and storage are crucial for maintaining the reagent's integrity.

| Parameter | Details | Source(s) |

| Solubility | Good solubility in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). | labscoop.comlunanano.ca |

| Storage | Store at -20°C in the dark. The product should be desiccated. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | lumiprobe.comlunanano.camedchemexpress.com |

| Transportation | Can be shipped at room temperature for short durations (up to 3 weeks). | lumiprobe.comlunanano.ca |

Applications in Molecular Biology Research

Labeling of Biomolecules

The primary application of TAMRA maleimide (B117702), 6-isomer, is the covalent labeling of biomolecules containing free sulfhydryl groups. This method is particularly effective for labeling proteins and peptides at specific cysteine residues. lunanano.caglpbio.com The high selectivity of the maleimide group for thiols under physiological pH conditions (6.5-7.5) allows for precise, site-specific modification of proteins. axispharm.comthermofisher.com This enables researchers to track proteins in complex biological systems, study their interactions, and quantify their presence.

Use in Advanced Fluorescence Techniques

Fluorescence polarization assays are used to study molecular interactions in solution. When a small, fluorescently labeled molecule like a TAMRA-labeled peptide tumbles rapidly, it has low polarization. Upon binding to a larger molecule, its rotation slows, and the polarization of the emitted light increases. This change can be measured to determine binding affinity and kinetics.

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. TAMRA functions effectively as an acceptor dye in FRET pairs, often with a donor like fluorescein (B123965). interchim.fr In one application, a FRET-based ratiometric immunosensor was developed using rhodamine green as the donor and TAMRA as the acceptor. mdpi.com The binding of an antigen to the sensor caused a change in the FRET efficiency, allowing for quantitative detection. mdpi.com

Specific Research Applications

By attaching TAMRA maleimide to specific sites on a protein, researchers can monitor changes in the local environment of the dye. Alterations in protein conformation, such as those that occur during folding, unfolding, or ligand binding, can affect the fluorescence properties of the attached TAMRA, providing insights into the protein's structural dynamics.

A significant application of TAMRA maleimide is in the construction of "Quenchbody" (Q-body) immunosensors. nih.govacs.org A Q-body is an antibody fragment engineered to have a fluorescent dye, such as TAMRA, labeled near the antigen-binding site. nih.gov

Mechanism: In the absence of the target antigen, the fluorescence of the TAMRA dye is quenched by nearby tryptophan residues in the antibody's variable region through a process called photo-induced electron transfer (PeT). acs.orgnih.gov When the Q-body binds to its specific antigen, the antigen-binding site undergoes a conformational change. This movement displaces the TAMRA dye from the quenching tryptophan residues, leading to a "quench-release" and a subsequent increase in fluorescence intensity. acs.org This antigen-dependent signal can be measured to quantify the target molecule without the need for washing steps, enabling rapid detection. acs.org

Research Findings: In one study, a Q-body was developed for the rapid detection of Tumor Necrosis Factor α (TNF-α), an important inflammatory biomarker. nih.govacs.org Researchers constructed a Q-body by labeling an antibody fragment with 6-TAMRA-C2-maleimide. acs.orgresearchgate.net The resulting sensor was able to detect TNF-α within five minutes. nih.gov The study reported the following key performance metrics for the TAMRA-labeled Q-body:

| Parameter | Result | Source(s) |

| Limit of Detection (LOD) | 0.123 ng/mL | nih.govacs.org |

| Half-maximal Effective Concentration (EC₅₀) | 25.0 ng/mL | nih.gov |

These findings demonstrate the successful application of TAMRA maleimide in creating a sensitive and rapid immunosensor for a clinically relevant protein. nih.govacs.org

Advanced Methodologies Employing Tamra Maleimide, 6 Isomer

Spectroscopic Characterization of Labeled Conjugates

TAMRA (Tetramethylrhodamine) maleimide (B117702), 6-isomer, is a thiol-reactive fluorescent dye belonging to the rhodamine family of xanthene dyes. lumiprobe.comlunanano.ca Its specific reactivity with sulfhydryl (thiol) groups makes it a valuable tool for labeling proteins, peptides, and other thiol-containing biomolecules. lumiprobe.comlunanano.ca The pure 6-isomer is often preferred in research applications to ensure homogeneity of the labeled product, avoiding the chromatographic separation issues that can arise from isomer mixtures. lumiprobe.com Once conjugated, the bright photophysical properties of the TAMRA fluorophore are leveraged in a variety of advanced spectroscopic methods to probe molecular interactions, structure, and dynamics.

The spectral properties of TAMRA are central to its utility. It exhibits a strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common excitation sources and detection systems. axispharm.com

Table 1: Spectroscopic Properties of TAMRA Maleimide, 6-Isomer

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~540-555 nm | axispharm.cominterchim.frbiotium.com |

| Emission Maximum (λem) | ~565-580 nm | axispharm.cominterchim.frbiotium.com |

| Molar Extinction Coefficient (ε) | ~84,000-95,000 M⁻¹cm⁻¹ | lunanano.cainterchim.fr |

| Fluorescence Quantum Yield (Φ) | ~0.1-0.32 | lunanano.caaatbio.com |

Note: Spectral properties can shift depending on the solvent and conjugation state. For example, in a pH 8 buffer, absorption and emission are red-shifted by about 8 nm compared to methanol. interchim.fr

Fluorescence Polarization (FP) for Binding Affinity Measurements

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular binding events in real-time. The principle of FP is based on the differential rotation of a fluorescent molecule in solution when it is free versus when it is bound to a larger molecule. When a small, fluorescently-labeled molecule (the tracer), such as a peptide labeled with TAMRA maleimide, is excited with plane-polarized light, it tumbles rapidly in solution, leading to a significant depolarization of the emitted fluorescence. However, when this tracer binds to a larger molecule (e.g., a protein or antibody), its rotational motion is slowed considerably. This reduced tumbling results in a higher degree of polarization in the emitted light.

The change in fluorescence polarization is directly proportional to the fraction of the labeled molecule that is bound. By titrating a constant concentration of the TAMRA-labeled tracer with increasing concentrations of its binding partner, a saturation binding curve can be generated. From this curve, the binding affinity (typically expressed as the dissociation constant, Kd) can be accurately determined. Fluorophores like fluorescein (B123965) (FAM) and rhodamine derivatives, including TAMRA, are frequently used for FP-based binding assays due to their high fluorescence intensity and photostability. lumiprobe.combroadpharm.com The use of the purified 6-isomer of TAMRA maleimide ensures a uniformly labeled tracer, which is critical for the precision and reproducibility of FP assays.

Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, a donor and an acceptor, on the angstrom scale (typically 30-60 Å). ulab360.com The process involves the non-radiative transfer of excited-state energy from the donor to the acceptor through long-range dipole-dipole interactions. ulab360.com

The design of effective FRET-based probes hinges on the selection of a suitable donor-acceptor pair and a biological system that undergoes a conformational change, bringing the two fluorophores into or out of proximity. A key requirement is that the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. ulab360.com

This compound, is frequently used in the construction of such probes. For example, in a study developing a homogeneous assay for phosphopantetheinyl transferase, a TAMRA-maleimide was reacted with Coenzyme A to create a fluorescently modified substrate, TAMRA-mCoA. nih.gov This probe was designed to act as a FRET partner with a protein substrate labeled with fluorescein isothiocyanate (FITC). The enzymatic reaction brings the FITC-labeled protein and the TAMRA-mCoA into close enough proximity for FRET to occur, allowing for the real-time monitoring of enzyme activity. nih.gov In another application, FRET between fluorescein and TAMRA, attached to the ends of a DNA molecule, was used to study the geometry of DNA loops induced by the Lac repressor protein. nih.gov

TAMRA is an excellent FRET acceptor, particularly when paired with green-emitting fluorophores like fluorescein (FAM) or FITC. interchim.frnih.gov The absorption spectrum of TAMRA (~555 nm) has significant overlap with the emission spectrum of fluorescein (~520 nm), a prerequisite for efficient energy transfer. axispharm.comcidsamexico.com When FRET occurs, the donor's fluorescence is quenched (decreased), and the acceptor's fluorescence is enhanced (sensitized emission). ulab360.com

This donor-quenching/acceptor-sensitizing phenomenon is the basis of detection. In studies of enzyme kinetics, the rate of FRET signal change can be used to determine key kinetic parameters.

Table 2: Kinetic Parameters of Phosphopantetheinyl Transferases using a FITC-TAMRA FRET System

| Enzyme | Substrate | K_m (µM) | K_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| AcpS | TAMRA-mCoA | 22 | 3.2 | nih.gov |

Data obtained at a saturating concentration of the FITC-labeled protein substrate. nih.gov

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making the FAM-TAMRA pair a widely used "spectroscopic ruler" for measuring intramolecular and intermolecular distances in nucleic acids and proteins. ulab360.comresearchgate.net

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Analysis

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of a fluorophore—the average time it spends in the excited state before returning to the ground state by emitting a photon. whiterose.ac.ukscience.gov This lifetime is an intrinsic property of a fluorophore but can be altered by its local environment, including quenching processes like FRET. whiterose.ac.uk

When TAMRA is part of a FRET pair (e.g., with FAM), the energy transfer to TAMRA provides an additional, non-radiative decay pathway for the donor (FAM). TCSPC can precisely measure the resulting decrease in the donor's fluorescence lifetime. This lifetime change provides a robust and quantitative measure of FRET efficiency, independent of fluorophore concentration or excitation intensity. whiterose.ac.uk

Furthermore, the fluorescence lifetime of TAMRA itself can be informative. For instance, studies have shown that rhodamine dyes like TAMRA can be quenched through photoinduced electron transfer (PeT) when in close contact with certain amino acids, particularly tryptophan. researchgate.net TCSPC can be used to analyze the fluorescence decay kinetics of TAMRA-labeled proteins to probe for such interactions, revealing details about protein conformation and the local environment of the dye. researchgate.net By analyzing the decay curves, researchers can distinguish between different conformational states or populations of labeled molecules. nih.gov

Quantitative Fluorescence Spectrometry of Labeled Biomolecules

Quantitative fluorescence spectrometry leverages the relationship between fluorescence intensity and the concentration of a fluorescent substance. For biomolecules labeled with this compound, spectrofluorometers are used to measure emission spectra and quantify changes resulting from molecular interactions.

One powerful quantitative method involves the spectral decomposition of emission spectra during a FRET experiment. When exciting the donor (e.g., FAM), the resulting emission spectrum is a composite of residual donor fluorescence and sensitized acceptor (TAMRA) fluorescence. By collecting reference spectra of the donor-only and acceptor-only labeled molecules, the composite spectrum of the FRET sample can be mathematically unmixed. This allows for the precise calculation of the donor and acceptor contributions, providing a quantitative measure of FRET efficiency. nih.gov This approach was used to quantify the degree of DNA looping by the Lac repressor, showing a dramatic increase in the TAMRA emission upon protein-induced looping. nih.gov

Another quantitative approach involves monitoring changes in the absorbance spectrum of the dye. For example, a study on a thiol-containing TAMRA dimer demonstrated that the dye's absorbance spectrum shifts significantly upon oxidation (dimer formation) versus its reduced (monomeric) state. A ratiometric analysis of the absorbance at two key wavelengths (554 nm and 520 nm) was used to quantitatively determine the oxidation state and half-life of the reduced TAMRA species in solution. researchgate.net Such ratiometric measurements provide a robust quantitative tool that is less susceptible to fluctuations in probe concentration or instrument parameters.

Imaging Techniques with this compound

The bright and stable fluorescence of this compound, makes it an excellent label for various fluorescence microscopy applications. altabioscience.com Its ability to be conjugated to specific proteins allows for precise tracking and visualization within complex biological systems.

Fluorescence Microscopy for Subcellular Localization Studies

Fluorescence microscopy serves as a fundamental technique for determining the location of specific proteins within a cell. By labeling a protein of interest with this compound, researchers can visualize its distribution and trafficking. For instance, studies have utilized TAMRA-labeled peptides to investigate their uptake and subsequent localization within different cellular compartments. rsc.org This approach provides critical insights into the mechanisms of cellular entry and the intracellular fate of various molecules. The choice of the pure 6-isomer of TAMRA maleimide is crucial in these studies to ensure sharp and well-defined fluorescent signals during analysis. lumiprobe.comaxispharm.com

Confocal Microscopy for High-Resolution Imaging of Biological Structures

Confocal microscopy offers enhanced resolution and optical sectioning capabilities compared to conventional fluorescence microscopy, enabling the detailed three-dimensional reconstruction of biological structures. When coupled with this compound, this technique allows for the high-resolution visualization of labeled proteins within specific organelles or cellular microdomains. altabioscience.com For example, confocal imaging of cells treated with TAMRA-labeled peptides can reveal their accumulation in endocytic vesicles, providing evidence for specific uptake pathways. rsc.org The high signal-to-noise ratio and photostability of TAMRA contribute to the clarity and detail of the images obtained. altabioscience.com

Fluorescence Lifetime Imaging Microscopy (FLIM) in Membrane Domain Detection

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. nih.govnih.gov This method can be used to probe the properties of cellular membranes and detect the formation of distinct lipid domains, often referred to as "rafts". nih.gov While direct studies specifically detailing the use of this compound, in FLIM for membrane domain detection are not prevalent in the provided search results, the principles of FLIM suggest its potential in such applications. The fluorescence lifetime of a TAMRA molecule conjugated to a membrane-associated protein could be altered upon the protein's partitioning into different lipid environments, thus providing a way to map these domains. nih.govresearchgate.net FLIM offers an advantage over intensity-based methods as it is independent of fluorophore concentration. nih.govresearchgate.net

Biophysical Techniques for Molecular Interaction Analysis

Beyond its utility in imaging, this compound, plays a role in various biophysical techniques aimed at quantifying the energetics and kinetics of molecular interactions.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Surface Binding Quantification

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that measures changes in mass and viscoelastic properties at a sensor surface in real-time. kaust.edu.safrontiersin.orgbiolinscientific.comnanoscience.com This allows for the label-free quantification of binding events between molecules. While TAMRA maleimide is not directly used for detection in QCM-D, it can be employed to pre-label one of the interacting partners for complementary fluorescence-based validation or for creating a functionalized surface. For instance, a protein labeled with TAMRA maleimide could be immobilized on a sensor surface, and its interaction with an unlabeled binding partner could then be monitored by the changes in frequency and dissipation measured by QCM-D. nih.gov This combination of techniques can provide a more comprehensive understanding of the binding process.

| Parameter | Description |

| Frequency (Δf) | A decrease in frequency corresponds to an increase in mass on the sensor surface, indicating binding. biolinscientific.com |

| Dissipation (ΔD) | An increase in dissipation indicates that the bound layer is soft and hydrated, providing information about the conformational state of the molecules. biolinscientific.com |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with molecular interactions. tainstruments.comupm.esmalvernpanalytical.com This allows for the determination of key thermodynamic parameters of binding, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). tainstruments.commalvernpanalytical.com In studies involving proteins, this compound, can be used to label one of the binding partners. For example, in a study investigating the binding of galectin-1 to lipid membranes, galectin-1 was labeled with TAMRA maleimide. nih.govbiorxiv.org The subsequent ITC experiments, where the labeled protein was titrated with lipid vesicles, provided detailed information about the thermodynamics of this interaction. nih.gov

| Thermodynamic Parameter | Information Provided |

| Binding Constant (K_a) | Strength of the binding interaction. tainstruments.com |

| Enthalpy Change (ΔH) | Heat released or absorbed during binding. tainstruments.com |

| Entropy Change (ΔS) | Change in the randomness of the system upon binding. tainstruments.com |

| Stoichiometry (n) | The ratio of the interacting molecules in the complex. tainstruments.com |

Integration with Cell-Based and Biochemical Assays

The fluorescent properties of TAMRA (Tetramethylrhodamine) maleimide, 6-isomer, make it a valuable tool for integration into a variety of cell-based and biochemical assays. Its ability to be covalently attached to cysteine residues allows for the specific labeling of proteins, enabling their tracking and quantification in complex biological systems. lumiprobe.comlunanano.ca The maleimide functional group selectively reacts with thiol groups found in cysteine residues to form a stable thioether linkage. bioacts.com The use of the purified 6-isomer is particularly important in electrophoretic and chromatographic techniques, as it prevents the band doubling or peak smearing that can occur with mixed isomer preparations. lumiprobe.comaxispharm.comglpbio.com

In Vitro Translation Assays and Host Shutoff Studies

This compound, is utilized in studies of protein synthesis and its regulation, such as viral host shutoff mechanisms. In research on the SARS-CoV-2 nonstructural protein 1 (nsp1), which is known to suppress host gene expression, this compound, served as a critical reporter molecule. nih.gov

Researchers site-specifically labeled engineered cysteine residues within various nsp1 mutants with this compound. nih.gov This labeling enabled the use of sensitive biophysical techniques, such as fluorescence polarization (FP), to directly measure the binding affinity between nsp1 and the 40S ribosomal subunit. nih.gov In these FP experiments, the small, fluorescently labeled nsp1 tumbles rapidly in solution, resulting in low polarization. Upon binding to the large 40S ribosome, the tumbling rate of the complex slows dramatically, leading to a measurable increase in fluorescence polarization. This method allowed for the quantitative determination of binding affinities, revealing how different mutations in nsp1 affect its ability to engage with the ribosome. nih.gov

These quantitative binding assays were complemented by functional in vitro translation assays, often performed in nuclease-treated rabbit reticulocyte lysate (RRL). nih.gov In this system, the translation of a reporter mRNA (e.g., encoding luciferase) is measured in the presence or absence of the protein of interest (e.g., nsp1). By correlating the ribosome binding data obtained with TAMRA-labeled nsp1 to the translation inhibition data from the RRL system, researchers can elucidate the direct mechanism of translational suppression. nih.gov For instance, a study demonstrated that wild-type nsp1 binds to the ribosome with a high affinity, which corresponds to its strong inhibitory effect on translation. nih.gov

Table 1: Ribosome Binding Affinity of TAMRA-Labeled nsp1 Variants

| nsp1 Variant | Dissociation Constant (KD) | Description |

| Wild-Type (WT) nsp1 | 29.36 nM | Exhibits strong binding to the 40S ribosomal subunit. nih.gov |

| K164A/H165A Mutant | Minimal Binding | Key mutations that abrogate the interaction with the ribosome. nih.gov |

Immunoprecipitation and Western Blotting for Protein Co-purification Analysis

While TAMRA labeling is primarily for fluorescence-based detection, it is often used in parallel with antibody-based methods like immunoprecipitation (IP) and Western blotting to provide a comprehensive analysis of protein interactions. In the context of studying the SARS-CoV-2 nsp1 protein, IP was used to validate the interactions that were quantified using TAMRA-labeled nsp1. nih.gov

In these experiments, cells are transfected with a version of the protein of interest that has an epitope tag (e.g., a FLAG-tag). This tag allows the protein to be selectively captured from a cell lysate using an antibody specific to the tag, a process known as immunoprecipitation. Any proteins or cellular machinery that are physically associated with the tagged protein will be pulled down with it. nih.gov

Following IP, the entire complex is resolved using SDS-PAGE and transferred to a membrane for Western blotting. This technique uses specific primary antibodies to detect the presence of suspected interaction partners. For example, after immunoprecipitating FLAG-tagged nsp1, Western blotting was performed using antibodies against various 40S ribosomal subunit proteins. The detection of these ribosomal proteins confirmed that nsp1 associates with the 40S subunit within a cellular context. nih.gov This qualitative confirmation of the interaction via IP-Western blot complements the quantitative binding data derived from fluorescence polarization assays using TAMRA-labeled nsp1. nih.gov

Table 2: Proteins Co-purified with nsp1 as Identified by Western Blotting

| Bait Protein | Interacting Proteins Detected | Cellular Complex | Research Context |

| FLAG-tagged nsp1 | RPS2, RPS3, RPS24, RACK1 | 40S Ribosomal Subunit | Analysis of SARS-CoV-2 nsp1 interaction with the ribosome to understand the mechanism of host shutoff. nih.gov |

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Level Assessment

The study of host shutoff mechanisms often involves a two-pronged attack by a virus: inhibiting protein translation and promoting the degradation of host mRNAs. This compound, is used to study the first process, while quantitative real-time polymerase chain reaction (qRT-PCR) is a cornerstone technique for assessing the second. nih.gov

In studies of SARS-CoV-2 nsp1, after confirming the protein's role in translational repression using in vitro assays with TAMRA-labeled protein, researchers used qRT-PCR to measure its effect on mRNA abundance in cells. nih.gov Total RNA is extracted from cells expressing the protein of interest (e.g., nsp1) and from control cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). nih.gov

The qRT-PCR technique then amplifies and quantifies the amount of specific cDNAs in real-time, typically using a fluorescent reporter dye like SYBR Green. By comparing the levels of a specific host mRNA in nsp1-expressing cells to those in control cells (often normalizing to a stable reference gene like 18S rRNA), researchers can determine if the protein causes a reduction in mRNA levels. nih.gov This data, showing mRNA depletion, combined with findings of translational repression from assays using TAMRA-labeled proteins, provides a complete picture of a viral protein's strategy for shutting down host gene expression. nih.gov

Table 3: Example of qRT-PCR Data for mRNA Level Assessment

| Condition | Target mRNA | Normalizer | Relative mRNA Level | Interpretation |

| Control (No nsp1) | Reporter mRNA (CoV2L-nLuc) | 18S rRNA | 1 (normalized value) | Baseline mRNA level. nih.gov |

| WT nsp1 | Reporter mRNA (CoV2L-nLuc) | 18S rRNA | Significantly < 1 | Indicates that wild-type nsp1 promotes the degradation of the target mRNA. nih.gov |

Native Polyacrylamide Gel Electrophoresis (PAGE) for Complex Resolution

Native polyacrylamide gel electrophoresis (PAGE) is an analytical technique used to separate proteins or protein complexes in their folded, non-denatured state. The separation is based on the complex's intrinsic size, shape, and net charge. The integration of this compound, into this workflow offers a significant advantage: direct visualization of the labeled protein and its complexes within the gel.

By covalently labeling a protein with TAMRA maleimide, the protein and any complex it forms become fluorescent. After running the native gel, the bands can be visualized directly by placing the gel on a UV or visible light transilluminator, exciting the TAMRA dye at its excitation maximum (~541 nm) and detecting its emission (~567 nm). lunanano.ca This bypasses the need for traditional staining methods, such as Coomassie Blue or silver staining, which can sometimes interfere with downstream analyses or modify the proteins.

This approach is particularly useful for analyzing shifts in complex formation. For example, a lane containing the TAMRA-labeled protein alone would show a single fluorescent band. When that protein is incubated with a binding partner, the formation of a larger complex will result in a new, slower-migrating fluorescent band, a phenomenon known as a gel shift or electrophoretic mobility shift assay (EMSA). The use of the pure 6-isomer of TAMRA maleimide is beneficial here, as it ensures that the fluorescent bands are sharp and well-defined, facilitating the clear resolution of different complexes. lumiprobe.comaxispharm.com

Innovations and Future Directions in Tamra Maleimide, 6 Isomer Research

Development of Next-Generation Fluorescent Probes Based on TAMRA Scaffolds

The foundational structure of TAMRA is serving as a blueprint for the creation of new and improved fluorescent probes. nih.govresearchgate.net Researchers are focused on enhancing the photophysical properties of these next-generation probes, such as brightness, photostability, and environmental sensitivity. researchgate.netnih.gov

One key area of development is the creation of "fluorogenic" probes. biorxiv.org These probes are designed to be non-fluorescent or weakly fluorescent in their unbound state and become highly fluorescent only upon binding to their target. biorxiv.org This "turn-on" mechanism significantly improves the signal-to-noise ratio in imaging experiments by reducing background fluorescence from unbound probes. biorxiv.org For example, modifications to the rhodamine scaffold, the core of TAMRA, have led to the development of probes that exist in a non-fluorescent, cell-permeable spirocyclic state in solution and transition to a fluorescent zwitterionic state upon target binding. researchgate.net

Furthermore, the TAMRA scaffold is being adapted to create probes with emission wavelengths in the near-infrared (NIR) range. nih.govrsc.org NIR probes offer significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues. nih.govrsc.org

Expansion of Bioconjugation Strategies for Novel Biomolecular Targets

The selective reactivity of the maleimide (B117702) group with thiols has long been the cornerstone of TAMRA's utility. thermofisher.comlumiprobe.com However, researchers are now exploring novel bioconjugation strategies to expand the range of biomolecules that can be labeled with TAMRA and to create more stable and multifunctional conjugates.

One innovative approach involves the dual functionalization of maleimides. nih.govamazonaws.com This strategy allows for the simultaneous attachment of two different functional groups to the maleimide core, leading to the creation of trifunctional conjugates. nih.govamazonaws.com For instance, a thiol and an amine can be sequentially added to a dibromomaleimide, resulting in a stable aminothiomaleimide scaffold that can be further modified. nih.govamazonaws.com This method not only provides a more stable linkage compared to traditional maleimide-thiol adducts but also opens up possibilities for creating complex probes with multiple functionalities. nih.govamazonaws.com

Researchers are also developing methods for the site-specific labeling of proteins at locations other than cysteine residues. nih.gov This includes strategies for modifying native amino acids like lysine (B10760008), which are more abundant than cysteine in many proteins. thermofisher.comnih.gov While challenging, these approaches would significantly broaden the applicability of TAMRA maleimide and other thiol-reactive dyes.

Application in Multimodal Imaging and Sensing Platforms

The integration of TAMRA maleimide into multimodal imaging and sensing platforms represents a significant leap forward in our ability to visualize and analyze complex biological systems. mdpi.commdpi.com Multimodal approaches combine the strengths of different imaging techniques to provide a more comprehensive picture of biological processes. mdpi.com

For instance, TAMRA can be incorporated into probes that are also detectable by other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET). mdpi.com This allows for the correlation of high-resolution fluorescence microscopy data with whole-body imaging, providing both cellular-level detail and organism-level context.

In the realm of biosensing, TAMRA is being used in conjunction with techniques like surface-enhanced Raman scattering (SERS) to create highly sensitive detection platforms. mdpi.com These multimodal sensors can provide both fluorescence and SERS signals, offering enhanced accuracy and reliability for the detection of various analytes, including toxins in food samples. mdpi.com The development of such platforms is driven by innovations in materials science, particularly the design of novel SERS substrates that can amplify the signal from TAMRA and other fluorophores. mdpi.com

Advancements in Quantitative Analysis Techniques Using TAMRA Conjugates

TAMRA maleimide conjugates are invaluable tools for the quantitative analysis of biomolecules, particularly in the field of proteomics. plos.orgnih.gov The ability to accurately quantify protein levels and their modifications is crucial for understanding cellular function and disease mechanisms.

One of the key applications of TAMRA in quantitative proteomics is in techniques like two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS). plos.org By labeling proteins or peptides with TAMRA, researchers can accurately determine the absolute abundance of proteins in a sample, expressed as molecules per cell. plos.org This provides a more meaningful measure of protein concentration than relative quantification methods. plos.org

Furthermore, TAMRA-based probes are being used in advanced quantitative techniques like real-time quantitative polymerase chain reaction (qPCR). plos.orglabmartgh.com In TaqMan probes, for example, TAMRA acts as a quencher for a reporter dye. labmartgh.com The cleavage of the probe during PCR leads to an increase in fluorescence, allowing for the precise quantification of DNA or RNA targets. labmartgh.com

Recent advancements also include the development of Quenchbodies (Q-bodies), which are fluorescent immunosensors that utilize TAMRA. researchgate.netmdpi.com These sensors consist of an antibody fragment labeled with TAMRA, where the fluorescence is quenched in the absence of the target antigen. mdpi.com Upon binding to the antigen, a conformational change occurs, leading to a dequenching of the TAMRA fluorescence and providing a quantitative measure of the antigen concentration. mdpi.com

Emerging Research Areas Benefiting from Thiol-Reactive Fluorescent Dyes

The versatility of thiol-reactive fluorescent dyes like TAMRA maleimide continues to open up new avenues of research across various scientific disciplines. scbt.comnih.gov The ability to selectively label cysteine residues provides a powerful handle for studying protein structure, function, and dynamics in living systems. thermofisher.comscbt.com

One emerging area is the study of protein S-sulfination, a post-translational modification of cysteine residues. umich.edu Researchers have developed methods using maleimide-linked probes to selectively label and identify S-sulfinated proteins, providing insights into cellular redox signaling and stress responses. umich.edu

Thiol-reactive dyes are also finding increasing use in materials science for the engineering of surfaces with specific properties. scbt.com By conjugating these dyes to surfaces, researchers can create materials with enhanced biocompatibility or catalytic activity. scbt.com Furthermore, the redox-reactivity of thiol groups makes these dyes ideal for designing dynamic materials that can respond to environmental stimuli. scbt.com

In the field of drug discovery, thiol-reactive probes are being used for target identification and validation. pnas.org By attaching a TAMRA-maleimide probe to a small molecule drug candidate, researchers can visualize its interaction with target proteins within cells, helping to elucidate the drug's mechanism of action.

The ongoing development and application of TAMRA maleimide and other thiol-reactive dyes promise to continue driving innovation and discovery across a broad spectrum of scientific research.

Q & A

Basic: What is the standard protocol for labeling thiol-containing proteins with TAMRA maleimide, 6-isomer?

Answer:

The labeling protocol involves:

- Reaction Conditions : Incubate the protein (10–20 µM) with a 2–5-fold molar excess of this compound in a pH 7.0–7.5 buffer (e.g., PBS or HEPES) at 4°C for 30–60 minutes .

- Reducing Agents : Ensure free thiols are accessible by pre-treating proteins with 1–5 mM TCEP or DTT, followed by buffer exchange to remove excess reductants .

- Purification : Remove unreacted dye via size-exclusion chromatography, dialysis, or HPLC. Confirm labeling efficiency using UV-Vis spectroscopy (absorbance at 555 nm for TAMRA) or mass spectrometry .

Basic: How can researchers confirm successful conjugation of this compound to target biomolecules?

Answer:

Use these analytical methods:

- Fluorescence Spectroscopy : Measure emission at 580 nm (excitation at 555 nm) to verify TAMRA incorporation .

- Mass Spectrometry (MS) : Compare the molecular weight of the labeled vs. unlabeled protein; a mass increase of ~644 Da (TAMRA’s molecular weight) confirms conjugation .

- HPLC : Monitor retention time shifts post-labeling .

Advanced: How can researchers optimize maleimide-thiol reaction efficiency in complex biological systems?

Answer:

Key variables to optimize:

- pH : Maintain pH 6.5–7.5 to balance thiol deprotonation (for reactivity) and maleimide stability (hydrolysis increases above pH 8) .

- Temperature : Lower temperatures (4°C) minimize protein aggregation and non-specific binding .

- Molar Ratio : Use a 3–10× molar excess of TAMRA maleimide for low-abundance thiols, but avoid over-labeling to prevent fluorescence quenching .

Advanced: What are the critical differences between TAMRA maleimide 5- and 6-isomers in biological applications?

Answer:

- Stereochemical Effects : The 6-isomer’s substituent orientation reduces steric hindrance, enhancing labeling efficiency in sterically constrained environments (e.g., protein binding pockets) .

- Reproducibility : Pure 6-isomer ensures consistent labeling outcomes, whereas mixed isomers (common in commercial reagents) may introduce variability .

- Fluorescence Stability : The 6-isomer exhibits less environmental sensitivity compared to the 5-isomer in some peptide conjugates .

Advanced: How can researchers address fluorescence quenching or variability in TAMRA-labeled conjugates?

Answer:

- Labeling Position : Fluorescence intensity depends on the labeling site; use site-directed mutagenesis to introduce cysteine residues at non-critical regions .

- Degree of Substitution : Over-labeling can cause self-quenching. Titrate dye-to-protein ratios and validate via absorbance/fluorescence ratios .

- Alternative Dyes : If quenching persists, consider TAMRA-X derivatives (with extended spacers) or fluorophores like FluoProbes® 547 for improved stability .

Advanced: What experimental considerations apply when using this compound in FRET-based assays?

Answer:

- Donor-Acceptor Pairing : TAMRA is an efficient acceptor for fluorescein derivatives (e.g., FAM). Optimize spectral overlap (TAMRA’s excitation at 555 nm aligns with FAM’s emission at 520 nm) .

- Conjugate Purity : Ensure minimal free dye to avoid background noise. Purify conjugates via HPLC or gel filtration before FRET experiments .

Advanced: How should researchers troubleshoot low labeling efficiency in live-cell imaging studies?

Answer:

- Thiol Accessibility : Use membrane-permeable reducing agents (e.g., β-mercaptoethanol) to expose intracellular thiols .

- Reaction Time : Extend incubation to 60–90 minutes for low-abundance targets .

- Competing Reactions : Avoid thiol-containing buffers (e.g., DTT, glutathione) during labeling .

Basic: What are the recommended storage and handling practices for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.